DSP-2230
Overview
Description
DSP-2230 is a selective small-molecule blocker of sodium channel protein type IX alpha subunit and sodium channel protein type X alpha subunit, which are voltage-gated sodium channels. It is under development by Dainippon Sumitomo Pharma for the treatment of neuropathic pain . The compound has shown promise in clinical trials for its potential to alleviate pain by targeting specific sodium channels involved in pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSP-2230 involves multiple steps, starting with the preparation of the core imidazopyridine structure. The key steps include:
Formation of the imidazopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluorophenoxy group: This step typically involves nucleophilic substitution reactions.
Attachment of the cyclobutyl group: This is achieved through alkylation reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
DSP-2230 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
DSP-2230 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sodium channel blockers.
Biology: The compound is used to investigate the role of sodium channels in pain signaling and other physiological processes.
Medicine: this compound is being developed as a potential therapeutic agent for neuropathic pain, providing an alternative to traditional pain medications.
Industry: The compound’s unique properties make it a valuable tool in the development of new analgesics and other therapeutic agents
Mechanism of Action
DSP-2230 exerts its effects by selectively blocking sodium channel protein type IX alpha subunit and sodium channel protein type X alpha subunit. These channels are predominantly expressed in peripheral sensory neurons and are involved in the transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons, thereby alleviating pain . The compound’s mechanism involves binding to specific sites on the sodium channels, preventing the influx of sodium ions and subsequent neuronal depolarization .
Comparison with Similar Compounds
Similar Compounds
Vinpocetine: A synthetic derivative of a vinca alkaloid that also targets sodium channels.
Hard-wickiic acid: A natural product with antinociceptive effects.
Vixotrigine: An analgesic candidate that targets sodium channels.
Uniqueness of DSP-2230
This compound is unique in its selective targeting of sodium channel protein type IX alpha subunit and sodium channel protein type X alpha subunit, which are specifically involved in pain signaling. This selective inhibition reduces the risk of side effects associated with non-selective sodium channel blockers, making this compound a promising candidate for the treatment of neuropathic pain .
Properties
IUPAC Name |
(2S)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXCJIMPEJSJTG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336086 | |
Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233231-30-5 | |
Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233231305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(((3-CYCLOBUTYL-5-(3,4,5-TRIFLUOROPHENOXY)-3H-IMIDAZO(4,5-B)PYRIDIN-2-YL)METHYL)AMINO)PROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY2D22FBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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